Methyl (4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)acetate
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Description
“Methyl (4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)acetate” is a chemical compound . It is a derivative of pyrimidine, a class of heterocyclic compounds that exhibit significant biological activity and are versatile objects for chemical modification .
Synthesis Analysis
The synthesis of such compounds often involves cyclization processes or domino reactions . For instance, the synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray characterization . The crystal structure is often stabilized by intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve condensation reactions . For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino [4,5-d] [1,3]oxazines .Future Directions
The future directions in the research of these compounds could involve the development of new effective methods for their synthesis . Furthermore, the progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .
Properties
IUPAC Name |
methyl 2-(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-18-10(17)6-9-15-12(14)11-7-4-2-3-5-8(7)19-13(11)16-9/h2-6H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOIKUWHKPOSMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=C2C3=C(CCCC3)SC2=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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